molecular formula C12H18N2O5 B162263 Epervudine CAS No. 134785-30-1

Epervudine

Cat. No. B162263
M. Wt: 270.28 g/mol
InChI Key: PHUUXVYXSRZACJ-IVZWLZJFSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Epervudine, also known as 5-isopropyl-2’-deoxyuridine, is an antiviral compound . It is used as an antiviral agent and has shown effects on herpes viruses (HSV-1 and HSV-2) based on the sensitivity of virus DNA to nucleases due to epervudine incorporation into the virus DNA, resulting in a change in DNA conformation .


Molecular Structure Analysis

Epervudine has a molecular formula of C12H18N2O5 . It has an average mass of 270.282 Da and a monoisotopic mass of 270.121582 Da . It has 3 defined stereocenters .


Physical And Chemical Properties Analysis

Epervudine has a density of 1.4±0.1 g/cm3 . It has 7 hydrogen bond acceptors and 3 hydrogen bond donors . It has 3 freely rotating bonds . Its polar surface area is 99 Å2 . It has a molar refractivity of 65.0±0.3 cm3 . Its polarizability is 25.8±0.5 10-24 cm3 . Its surface tension is 57.0±3.0 dyne/cm . Its molar volume is 198.9±3.0 cm3 .

Scientific Research Applications

Pharmacokinetic Studies

Epervudine, an active substance in Hevizos ointment, has been studied for its pharmacokinetic properties in rats. These studies reveal significant insights into the absorption, distribution, and elimination of Epervudine in various administration forms including intravenous, oral, and dermal applications. The research demonstrates that Epervudine has a good bioavailability of 90% when administered orally and does not absorb significantly through dermal application. These findings are crucial for understanding the pharmacokinetics of Epervudine and its potential therapeutic applications (Dereszlay, Mészáros, Csárdi, Pátfalusi, & Vereczkey, 1993).

Analytical and Stability Studies

Significant work has been conducted in the analytical and stability studies during the formulation development of Hevizos ointment, which contains Epervudine. These studies involve the development of test analytical methods for both the raw material of Epervudine and the ointment itself, ensuring that the compound remains stable and effective in its intended form. The stability testing was essential to establish suitable packaging, storage conditions, and the expiration time of the ointment (Kiss & Kovácsné, 1993).

Pharmacokinetic Studies of Labeled Epervudine

Further studies have been conducted on 14C-labeled Epervudine in rats, exploring the characteristics of its absorption, distribution, and elimination. These studies provide a deeper understanding of how Epervudine behaves in the body, which is critical for the development of more effective and safer application methods (Dereszlay & Vereczkey, 1993).

properties

IUPAC Name

1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-propan-2-ylpyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O5/c1-6(2)7-4-14(12(18)13-11(7)17)10-3-8(16)9(5-15)19-10/h4,6,8-10,15-16H,3,5H2,1-2H3,(H,13,17,18)/t8-,9+,10+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHUUXVYXSRZACJ-IVZWLZJFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CN(C(=O)NC1=O)C2CC(C(O2)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50208877
Record name Epervudine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50208877
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Epervudine

CAS RN

60136-25-6
Record name 5-Isopropyl-2′-deoxyuridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=60136-25-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Epervudine [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060136256
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Epervudine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50208877
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name EPERVUDINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3G05PH9FAS
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Epervudine
Reactant of Route 2
Epervudine
Reactant of Route 3
Epervudine
Reactant of Route 4
Epervudine
Reactant of Route 5
Epervudine
Reactant of Route 6
Epervudine

Citations

For This Compound
15
Citations
I Dereszlay, S Mészáros, A Csárdi… - Acta Pharmaceutica …, 1993 - europepmc.org
… The animals received 10 mg/kg of Epervudine intravenously and orally. For checking of … of Epervudine) was applied. An HPLC method was developed for determination of Epervudine …
Number of citations: 1 europepmc.org
I Dereszlay, L Vereczkey - Acta Pharmaceutica Hungarica, 1993 - europepmc.org
The characteristics of absorption, distribution and elimination of 14C-labelled epervudine were studied in rats treated with 10 mg/kg doses orally and intravenously. The blood level …
Number of citations: 3 europepmc.org
L Makleit, M Nagy - Orvosi Hetilap, 1995 - europepmc.org
… antiviral preparations, the aciclovir (Zovirax) and epervudine (Hevizos). There was no significant … and 20.8% in the group treated with epervudine, the difference is not significant. Both …
Number of citations: 2 europepmc.org
T Kiss, HK Kovácsné - Acta Pharmaceutica Hungarica, 1993 - europepmc.org
… analytical methods for both the raw material epervudine and the ointment itself are reported. To … It was established that epervudine decomposes in acidic medium the final product being …
Number of citations: 3 europepmc.org
DJ Newman, GM Cragg - Journal of natural products, 2007 - ACS Publications
This review is an updated and expanded version of two prior reviews that were published in this journal in 1997 and 2003. In the case of all approved agents the time frame has been …
Number of citations: 217 pubs.acs.org
DJ Newman, GM Cragg - Journal of natural products, 2012 - ACS Publications
This review is an updated and expanded version of the three prior reviews that were published in this journal in 1997, 2003, and 2007. In the case of all approved therapeutic agents, …
Number of citations: 896 pubs.acs.org
RR Walther - Dermatologic clinics, 1997 - derm.theclinics.com
… A comparison study showed equal efficacy of topical acyclovir and a Hungarian product, epervudine, in patients with recurrent labial HSV. There were no significant side effects. …
Number of citations: 5 www.derm.theclinics.com
DJ Newman, GM Cragg, KM Snader - Journal of natural products, 2003 - ACS Publications
This review is an updated and expanded version of a paper that was published in this journal in 1997. The time frame has been extended in both directions to include the 22 years from …
Number of citations: 848 pubs.acs.org
DJ Newman, GM Cragg - Journal of natural products, 2016 - ACS Publications
This contribution is a completely updated and expanded version of the four prior analogous reviews that were published in this journal in 1997, 2003, 2007, and 2012. In the case of all …
Number of citations: 085 pubs.acs.org
DJ Newman, GM Cragg - Journal of natural products, 2020 - ACS Publications
This review is an updated and expanded version of the five prior reviews that were published in this journal in 1997, 2003, 2007, 2012, and 2016. For all approved therapeutic agents, …
Number of citations: 565 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.